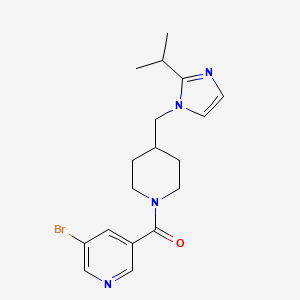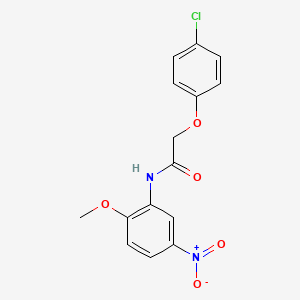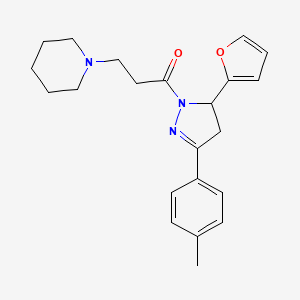![molecular formula C17H9ClN4O3S B2645112 5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide CAS No. 330201-25-7](/img/structure/B2645112.png)
5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide” is a complex organic molecule. It likely contains a thiazole ring (a type of heterocycle), a nitro group (-NO2), an amide group (-CONH2), a cyanophenyl group (a benzene ring with a -CN group), and a chloro group (-Cl) .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through various organic reactions, such as nucleophilic substitution, condensation, and cyclization .Aplicaciones Científicas De Investigación
Synthesis and Hypoxic Cell Cytotoxicity
5-Chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide, a hypoxia-selective cytotoxin, has been studied for its potential in targeting hypoxic tumor cells. The cytotoxicity of such compounds in various cell lines, including repair-proficient (AA8) and repair-deficient (UV4) cells, has been evaluated, showing significant hypoxic selectivities against certain cancer cell lines (Palmer et al., 1996).
Crystal Structure and Biological Activity
Research on derivatives of this compound, such as 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, has been conducted to understand their structure-property relationship. These studies include crystal structure analysis, spectroscopic properties, DFT calculation, and biological activity evaluation, particularly in terms of antitumor activity (He et al., 2014).
Synthesis of Indolium-Thiolates
A study of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, which is structurally related, revealed its transformation into 1,1-dialkylindolium-2-thiolates. This process involves a ring-opening reaction and subsequent intramolecular cyclization, demonstrating the compound's versatility in synthesizing nitrogenous heterocycles (Androsov, 2008).
Synthesis and Evaluation of Anticonvulsant Agents
4-Chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives, related to the compound , have been synthesized and evaluated as anticonvulsant agents. Their binding to benzodiazepine receptors and potential as therapeutic agents for convulsive disorders have been explored (Faizi et al., 2017).
Anticancer Activity Screening
A series of novel thiazolidinone derivatives, including compounds structurally related to 5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide, have been synthesized and screened for their anticancer activity. These studies have led to the identification of compounds with significant antimitotic activity and low toxicity towards normal human cells (Buzun et al., 2021).
Crystal Engineering with Hydrogen and Halogen Bonds
Research in crystal engineering has explored molecular tapes mediated via strong hydrogen bonds and weak halogen bonds, including studies on compounds like 4-nitrobenzamide·4-iodobenzamide. These studies provide insights into the structural insulation in hydrogen bonding and halogen bonding domains in crystal structures, relevant to compounds like 5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide (Saha et al., 2005).
Propiedades
IUPAC Name |
5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN4O3S/c18-12-5-6-15(22(24)25)13(7-12)16(23)21-17-20-14(9-26-17)11-3-1-10(8-19)2-4-11/h1-7,9H,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJLYMXVUGRSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B2645032.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2645034.png)


![4-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2645041.png)
![3,4-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2645042.png)
![N-[4-(difluoromethoxy)phenyl]-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2645044.png)


![N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride](/img/structure/B2645048.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2645049.png)
